6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile 6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1427365-61-4
VCID: VC3107100
InChI: InChI=1S/C9H7NO3/c1-11-7-3-9-8(12-5-13-9)2-6(7)4-10/h2-3H,5H2,1H3
SMILES: COC1=CC2=C(C=C1C#N)OCO2
Molecular Formula: C9H7NO3
Molecular Weight: 177.16 g/mol

6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile

CAS No.: 1427365-61-4

Cat. No.: VC3107100

Molecular Formula: C9H7NO3

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile - 1427365-61-4

Specification

CAS No. 1427365-61-4
Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
IUPAC Name 6-methoxy-1,3-benzodioxole-5-carbonitrile
Standard InChI InChI=1S/C9H7NO3/c1-11-7-3-9-8(12-5-13-9)2-6(7)4-10/h2-3H,5H2,1H3
Standard InChI Key QHTDWXKQLLDGGY-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1C#N)OCO2
Canonical SMILES COC1=CC2=C(C=C1C#N)OCO2

Introduction

6-Methoxybenzo[d]13dioxole-5-carbonitrile is an organic compound with the CAS number 16264-71-4. It belongs to the benzodioxole family, which is known for its diverse applications in chemistry and pharmacology. This compound features a methoxy group and a carbonitrile functional group attached to a benzo[d] dioxole ring system. The presence of these functional groups contributes to its reactivity and potential biological activities.

Synthesis and Preparation

The synthesis of 6-Methoxybenzo[d] dioxole-5-carbonitrile typically involves multi-step organic reactions. While specific synthesis routes are not detailed in the available literature, compounds in the benzodioxole family are often prepared through reactions involving aromatic rings and functional group transformations. Common methods include cross-coupling reactions and condensation reactions, which are widely used in organic chemistry to form complex molecules.

Potential Applications and Biological Activities

Although specific biological activities of 6-Methoxybenzo[d] dioxole-5-carbonitrile are not well-documented, compounds with similar structures have shown potential in various fields, including pharmacology and materials science. The presence of a nitrile group and a methoxy group can contribute to its reactivity and interaction with biological targets. For instance, related benzodioxole compounds have been investigated for their cytotoxic properties and potential anticancer activities.

Research Findings and Future Directions

Research on benzodioxole derivatives often focuses on their structural modifications and biological evaluations. For example, modifications to the aromatic ring or the introduction of different functional groups can significantly affect a compound's biological activity. Future studies on 6-Methoxybenzo[d] dioxole-5-carbonitrile could explore its potential applications in drug development or materials science by examining its interactions with biological systems or its physical properties.

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